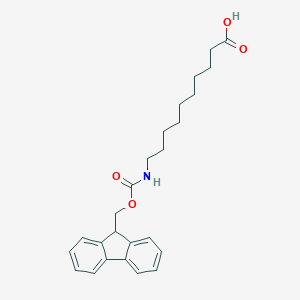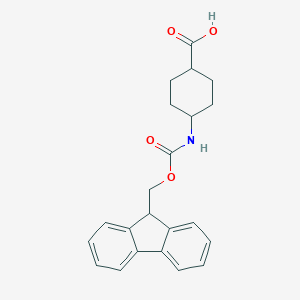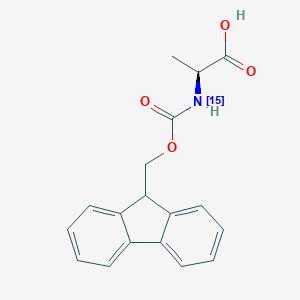
Boc-Tyr(PO3Me2)-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(PO3Me2)-OH typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group on the tyrosine side chain. The reaction conditions often include the use of specific reagents such as tert-butyl dicarbonate for Boc protection and dimethyl phosphite for phosphorylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and products .
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(PO3Me2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while substitution reactions can yield various phosphorylated or dephosphorylated tyrosine derivatives .
Scientific Research Applications
Boc-Tyr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential in drug development and as a biochemical probe.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Boc-Tyr(PO3Me2)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic natural phosphorylation sites, allowing the compound to modulate enzyme activity and protein interactions. This makes it a valuable tool for studying phosphorylation-dependent processes in cells .
Comparison with Similar Compounds
Similar Compounds
Boc-Tyr-OMe: Another derivative of tyrosine with a methyl ester group instead of a phosphate group.
Boc-Tyr-OH: A simpler derivative with only the Boc protection and no additional functional groups.
Fmoc-Tyr(PO3Me2)-OH: Similar to Boc-Tyr(PO3Me2)-OH but with a different protecting group (Fmoc) for the amino group.
Uniqueness
This compound is unique due to its dual protection (Boc and phosphate) and its ability to undergo various chemical modifications. This makes it particularly useful in peptide synthesis and biochemical research, where precise control over functional groups is essential .
Properties
IUPAC Name |
(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKDJVZEGSJSS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Boc-Tyr(PO3Me2)-OH a valuable tool in peptide synthesis, particularly for incorporating phosphotyrosine?
A1: this compound is a derivative of tyrosine where the phenolic hydroxyl group is protected as a dimethyl phosphate ester, and the amino group is protected with a Boc group. This dual protection strategy is crucial for successfully incorporating phosphotyrosine into peptide sequences using solution-phase synthesis [].
- Solution-Phase Compatibility: Solution-phase synthesis relies on protecting groups that can be selectively removed under specific conditions. The Boc and dimethyl phosphate groups in this compound are cleavable under orthogonal conditions, making it compatible with this synthesis method [].
Q2: The research mentions a two-stage deprotection process after incorporating this compound. Could you elaborate on this process?
A2: The two-stage deprotection is essential for revealing the free phosphotyrosine residue while preserving the integrity of the synthesized peptide. Here's a breakdown:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)












